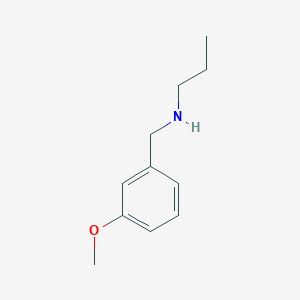

N-(3-Methoxybenzyl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-7-12-9-10-5-4-6-11(8-10)13-2/h4-6,8,12H,3,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBXJQKNGYJALH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406001 | |

| Record name | N-(3-METHOXYBENZYL)PROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764651-75-4 | |

| Record name | 3-Methoxy-N-propylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764651-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-METHOXYBENZYL)PROPAN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3-Methoxybenzyl)propan-1-amine CAS number

An In-depth Technical Guide to N-(3-Methoxybenzyl)propan-1-amine

This guide provides a comprehensive technical overview of this compound, a secondary amine of interest to researchers in organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis protocols, potential applications, and critical safety considerations, offering field-proven insights for professionals in drug development and chemical research.

Core Chemical Identity

This compound is a substituted secondary amine. Its structure incorporates a benzyl group, modified with a methoxy substituent at the meta position, and an n-propyl group attached to the nitrogen atom. This configuration makes it a valuable intermediate for the synthesis of more complex molecular architectures.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 764651-75-4 .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These characteristics are essential for planning reactions, purification procedures, and storage.

| Property | Value | Source |

| CAS Number | 764651-75-4 | [1] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Boiling Point | 100 °C (at 0.6 Torr) | [1] |

| Predicted Density | 0.953 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 9.67 ± 0.19 | [1] |

| Appearance | Typically a liquid | Inferred |

Synthesis Pathway: Reductive Amination

The most direct and widely applied method for synthesizing secondary amines like this compound is through reductive amination.[2][3] This one-pot reaction is highly efficient and involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine in the presence of a reducing agent.

For this specific target molecule, the synthesis involves the reaction between 3-methoxybenzaldehyde and propan-1-amine .

Mechanism and Rationale

The reaction proceeds in two main stages within the same pot:

-

Iminium Ion Formation: The primary amine (propan-1-amine) attacks the carbonyl carbon of the aldehyde (3-methoxybenzaldehyde). This is followed by dehydration to form a Schiff base, which is subsequently protonated to yield a reactive iminium ion intermediate.

-

Reduction: A reducing agent, present in the reaction mixture, donates a hydride to the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product.

The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, is critical. These reagents are selective for the iminium ion and will not significantly reduce the starting aldehyde, thus preventing the formation of the corresponding alcohol as a major byproduct. Catalytic hydrogenation over platinum or cobalt-based catalysts is also a viable industrial method.[2][4]

Experimental Workflow Diagram

The following diagram outlines the key steps in the synthesis of this compound via reductive amination.

Caption: Reductive amination workflow for synthesizing this compound.

Step-by-Step Laboratory Protocol

This protocol is a representative procedure and should be adapted based on laboratory conditions and scale.

-

Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxybenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Amine Addition: Add propan-1-amine (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

-

Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions to the stirring mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.

Applications in Drug Development and Organic Synthesis

While specific, large-scale applications for this compound are not extensively documented in public literature, its structure is analogous to key intermediates used in pharmaceutical manufacturing. For instance, similar N-benzyl propanamine derivatives are critical precursors in the synthesis of long-acting β2-adrenoceptor agonists like formoterol, which is used to treat asthma.[5][6]

Therefore, this compound serves as a valuable scaffold and building block for:

-

Medicinal Chemistry: Creating libraries of novel compounds for screening against various biological targets. The secondary amine provides a reactive handle for further functionalization, while the methoxybenzyl group can be involved in crucial binding interactions with receptors.

-

Agrochemical Research: Synthesizing new pesticides and herbicides.

-

Materials Science: Acting as a precursor for polymers or specialized coatings.

Safety, Handling, and Storage

-

Primary Hazards:

-

Handling:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. A face shield is recommended if splashing is a risk.[7]

-

Avoid breathing vapors or mist.[7]

-

Keep away from heat, sparks, and open flames.[9]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

-

Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.

-

This guide provides a foundational understanding of this compound for the practicing scientist. Adherence to rigorous experimental and safety protocols is paramount when working with this and related chemical entities.

References

-

Asaula, V. M., et al. CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT PRESENCE OF Co-CONTAINING COMPOSITE. Physical Chemistry Фізична хімія 113. [Link]

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023-02-17). [Link]

-

BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014-02-14). [Link]

-

PubChem. 3-Methoxybenzaldehyde. [Link]

Sources

- 1. 764651-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. jhps.donnu.edu.ua [jhps.donnu.edu.ua]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents [patents.google.com]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Methoxybenzyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of N-(3-Methoxybenzyl)propan-1-amine, a secondary amine with potential applications in pharmaceutical and chemical research. This document moves beyond a simple recitation of data points to offer insights into the experimental methodologies required for its characterization, ensuring a thorough understanding for researchers and drug development professionals.

Chemical Identity and Structure

This compound is a substituted benzylamine characterized by a propan-1-amine chain attached to a benzyl group, which is in turn substituted with a methoxy group at the meta position.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 764651-75-4 | [1] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Canonical SMILES | CCCNCC1=CC(=CC=C1)OC | |

| InChI Key | KMHCMZJAEZLRSB-UHFFFAOYSA-N | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing factors from reaction kinetics to bioavailability. While experimental data for this compound is not extensively published, this section provides predicted values and outlines the established experimental protocols for their determination.

Table 2: Physicochemical Properties of this compound

| Property | Predicted/Experimental Value | Method |

| Boiling Point | 100 °C at 0.6 Torr (Predicted) | |

| Density | 0.953 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.67 ± 0.19 (Predicted) | |

| Melting Point | Not available | DSC/Capillary Method |

| Solubility in Water | Expected to be sparingly soluble | Titration/Gravimetric Method |

| logP (Octanol-Water Partition Coefficient) | Not available | Shake-Flask Method |

Basicity (pKa)

The basicity of an amine, quantified by its pKa value, is a critical parameter that governs its behavior in physiological and chemical systems. The predicted pKa of 9.67 suggests that this compound is a moderately strong base, typical for a secondary alkyl amine.

Potentiometric titration is the gold standard for determining the pKa of amines. This method involves the precise addition of a strong acid to a solution of the amine and monitoring the resulting pH change. The pKa is determined from the midpoint of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP)

The shake-flask method is the classical and most reliable technique for measuring logP.[2][3][4][5][6] It involves partitioning the compound between n-octanol and water and then measuring its concentration in each phase.

Caption: Shake-flask method for logP determination.

Solubility

The solubility of a compound in aqueous and organic solvents is crucial for its formulation and delivery. As a secondary amine with a significant hydrocarbon structure, this compound is expected to have limited solubility in water but good solubility in common organic solvents.[7]

A common method to determine aqueous solubility involves preparing a saturated solution of the compound and then quantifying the concentration of the dissolved substance.

Caption: Protocol for determining aqueous solubility.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved through reductive amination. This versatile reaction involves the condensation of an aldehyde or ketone with an amine to form an imine, which is then reduced in situ to the corresponding amine.[2]

Synthetic Pathway: Reductive Amination

A plausible and efficient route to this compound is the reductive amination of 3-methoxybenzaldehyde with propan-1-amine.

Caption: Reductive amination synthesis of the target compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxybenzyl group, the benzylic protons, the methoxy group protons, and the protons of the propyl chain. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the methoxy carbon, and the carbons of the propyl group.[8][9][10]

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:[11]

-

N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹ characteristic of a secondary amine.[12][13]

-

C-N Stretch: A band in the region of 1250-1020 cm⁻¹.[11]

-

C-O Stretch (Aromatic Ether): A strong band around 1250 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 179.26. Fragmentation patterns would likely involve cleavage of the benzylic C-N bond and fragmentation of the propyl chain.[7][14]

Potential Applications and Biological Relevance

N-substituted benzylamines are a class of compounds with a wide range of biological activities and are common motifs in pharmaceuticals.[15][16] Derivatives of benzylamine have been investigated for their potential as:

-

Anticancer agents: Certain substituted benzylamines have shown antiproliferative activity.[17][18]

-

Antimicrobial agents: The benzylamine scaffold is present in some compounds with antibacterial and antifungal properties.[19]

-

Neurological agents: The structural similarity to some neurotransmitters makes this class of compounds interesting for neurological research.[20]

The specific biological activity of this compound would require further investigation, but its structure suggests it could be a valuable building block in medicinal chemistry for the synthesis of more complex molecules with therapeutic potential.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling secondary amines should be followed. These compounds are often corrosive and can cause skin and eye irritation.[4][5][6][21]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a secondary amine with physicochemical properties that make it an interesting candidate for further research in medicinal and materials chemistry. While a comprehensive set of experimental data is not yet available in the public domain, this guide has outlined the standard methodologies for its synthesis and characterization. The predicted properties, coupled with the known biological relevance of the N-substituted benzylamine scaffold, suggest that this compound warrants further investigation to unlock its full potential.

References

- J Pharm Biomed Anal. Interlaboratory study of log P determination by shake-flask and potentiometric methods. J Pharm Biomed Anal. 1996;14(11):1405-1413.

- Encyclopedia.pub. Methods for Determination of Lipophilicity. Published August 25, 2022.

- Cambridge MedChem Consulting. LogP/D.

- Protocols.io. LogP / LogD shake-flask method. Published September 23, 2024.

- BenchChem.

- AK Scientific, Inc. N-(5-Bromo-2-methoxybenzyl)

- MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules.

- BenchChem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

- University of California, Los Angeles. IR Spectroscopy Tutorial: Amines.

- NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0291644).

- ChemicalBook. 764651-75-4(this compound) Product Description.

- PubChem. 3-Methoxypropylamine.

- ResearchGate. Cyclic imide derivatives of substituted aromatic and naphthyl amines. Published August 10, 2024.

- Organic Chemistry D

- Santa Cruz Biotechnology. 3-(3-Methoxyphenyl)propan-1-amine.

- EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point.

- PubChem. N-benzyl-3-(2-methoxyphenyl)propan-1-amine.

- BenchChem. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8.

- MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molecules.

- Chemchart. 3-(3,4-dimethoxyphenyl)propan-1-amine (14773-42-3).

- ResearchGate. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Published October 16, 2025.

- PubMed. THE SYNTHESIS, REACTIVITY, AND PHARMACOLOGICAL PROPERTIES OF SOME SUBSTITUTED NN-DIMETHYL-2-HALOGENO-2-PHENYLETHYLAMINES, AND RELATED COMPOUNDS. Proc R Soc Lond B Biol Sci. 1965;163:116-135.

- Google Patents.

- ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)

- NIST. 1-Propanamine, 3-methoxy-.

- Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Org. Synth. 2002;79:186.

- NIST. 1-Propanamine, 3-methoxy- (IR Spectrum).

- PubMed. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. 2020;25(13):2980.

- NIST.

- Spectroscopy Solutions. Difference between Primary Secondary and Tertiary Amines Via FTIR. Published December 25, 2023.

- Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Published May 1, 2019.

- Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine.

- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting.

- NIH. Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers.

- MDPI. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.

- MDPI. 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Molbank.

- University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf.

- The Royal Society of Chemistry. Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10.

Sources

- 1. 764651-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-Propanamine, 3-methoxy- [webbook.nist.gov]

- 8. np-mrd.org [np-mrd.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. rsc.org [rsc.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. 3-Methoxypropylamine | C4H11NO | CID 1672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide [mdpi.com]

- 19. Cyclic imide derivatives of substituted aromatic and naphthyl amines. [wisdomlib.org]

- 20. THE SYNTHESIS, REACTIVITY, AND PHARMACOLOGICAL PROPERTIES OF SOME SUBSTITUTED NN-DIMETHYL-2-HALOGENO-2-PHENYLETHYLAMINES, AND RELATED COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aksci.com [aksci.com]

Foreword: A Molecule-Centric Approach to Structural Elucidation

Sources

- 1. fiveable.me [fiveable.me]

- 2. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchwith.stevens.edu [researchwith.stevens.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activity of N-(3-Methoxybenzyl)propan-1-amine

Abstract

N-(3-Methoxybenzyl)propan-1-amine is a secondary amine whose biological activities have not been extensively characterized in publicly available literature. However, a detailed analysis of its structural motifs—the N-benzyl group, the methoxy substitution on the phenyl ring, and the n-propyl amine chain—provides a strong basis for predicting its potential pharmacological targets. This guide synthesizes information from structure-activity relationship (SAR) studies of analogous compounds to build a compelling hypothesis for its primary potential activities: modulation of the endocannabinoid and serotonergic systems. We propose that this compound is a candidate for investigation as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and as a ligand for serotonin receptors, particularly the 5-HT₂ₐ subtype. This document outlines the scientific rationale, presents detailed experimental workflows for target validation, and provides the necessary protocols for researchers to initiate a comprehensive evaluation of this compound's therapeutic potential.

Introduction: A Structure-Activity Relationship (SAR) Approach

In modern drug discovery, the exploration of novel chemical entities often begins not in the laboratory, but through predictive analysis based on well-established principles of medicinal chemistry. The molecule this compound, while not widely studied itself, is composed of fragments that are well-known pharmacophores. By deconstructing the molecule and examining the biological roles of these fragments in other known active compounds, we can construct a logical, evidence-based framework for predicting its bioactivity.

-

The N-Benzyl Moiety: The addition of an N-benzyl group to phenethylamines and tryptamines is a well-documented strategy for dramatically increasing binding affinity at serotonin 5-HT₂ₐ receptors, often by orders of magnitude.[1][2] This modification can enhance potency and selectivity, suggesting a primary role in interacting with G protein-coupled receptors (GPCRs).[3]

-

The Methoxybenzyl Group: Methoxybenzyl moieties are present in a wide array of bioactive compounds. Notably, N-(3-methoxybenzyl) amides derived from fatty acids are potent, time-dependent inhibitors of Fatty Acid Amide Hydrolase (FAAH).[4][5] This suggests the methoxybenzyl group is well-tolerated and may contribute to specific interactions within the FAAH active site.

-

The Propan-1-amine Scaffold: A simple alkyl amine chain serves as a flexible linker and provides a basic nitrogen atom, which is crucial for forming ionic bonds or hydrogen bonds with acidic residues in enzyme active sites or receptor binding pockets.

This guide will proceed by first detailing the predicted physicochemical properties of the molecule, then elaborating on the most promising pharmacological targets, and finally, providing actionable experimental protocols to test these hypotheses.

Physicochemical Properties and Predicted ADMET Profile

Understanding the fundamental properties of a compound is critical for designing experiments and predicting its behavior in biological systems.

| Property | Predicted Value / Information | Source |

| Molecular Formula | C₁₁H₁₇NO | - |

| Molecular Weight | 179.26 g/mol | - |

| Boiling Point | 100 °C at 0.6 Torr | [6] |

| Density | 0.953 g/cm³ | [6] |

| pKa (Predicted) | 9.67 ± 0.19 | [6] |

| LogP (Predicted) | 2.1 - 2.5 | ChemInform |

| ADMET Prediction | Likely orally bioavailable, CNS penetrant. Low probability of significant toxicity based on common structural alerts. Further computational modeling is recommended. | General SAR Principles |

The predicted LogP value suggests good membrane permeability, a prerequisite for oral absorption and penetration of the blood-brain barrier (BBB). This makes it a suitable candidate for investigating centrally-acting therapeutic effects.

Potential Pharmacological Targets Based on Structural Analogs

Primary Hypothesis: Endocannabinoid System Modulation via FAAH Inhibition

The most compelling hypothesis for the activity of this compound is the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[7][8] Inhibiting FAAH increases the endogenous levels of these lipids, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[7]

Causality and Evidence: The rationale stems directly from studies on synthetic macamides, specifically N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide .[4][5] These compounds, which share the identical N-(3-methoxybenzyl) headgroup with our target molecule, have demonstrated potent, time-dependent FAAH inhibition.[4][9] It is theorized that the N-benzyl portion of these inhibitors fits within the lipophilic region of the FAAH substrate-binding site, mimicking the fatty acid chain of endogenous substrates like anandamide.[10] The methoxy group may form specific hydrogen bonds or van der Waals interactions that enhance binding affinity. While our target molecule lacks the long fatty acid tail, the core benzylamine structure may still occupy the binding channel and interact with the catalytic serine residue (Ser241), leading to inhibition.[11]

***dot graph "FAAH_Inhibition_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Secondary Hypothesis: Serotonergic System Modulation (5-HT₂ₐ Receptor)

A strong secondary hypothesis is the interaction with serotonin receptors, particularly the 5-HT₂ₐ subtype. The 5-HT₂ₐ receptor is a Gq/G11-coupled GPCR implicated in a vast number of physiological and pathological processes, including learning, mood, and psychosis, and is the primary target for classic psychedelic drugs and many atypical antipsychotics.[12][13]

Causality and Evidence: Extensive SAR studies have demonstrated that adding an N-benzyl group to phenethylamine agonists results in a dramatic increase in 5-HT₂ₐ receptor affinity and potency.[1][2] This "N-benzyl effect" is thought to arise from interactions between the benzyl ring and specific hydrophobic residues, such as Phenylalanine 339 (Phe339), in a secondary binding pocket of the receptor.[1] The methoxy substituent on the benzyl ring can further modulate this interaction. While this compound is not a classic phenethylamine, its benzylamine structure is sufficiently similar to suggest it could occupy the 5-HT₂ₐ binding pocket. The activity could be agonistic, antagonistic, or allosteric, and must be determined experimentally.

***dot graph "5HT2A_Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Proposed Experimental Workflows for Target Validation

To systematically evaluate the predicted biological activities, a tiered approach is recommended, starting with in vitro enzymatic and receptor binding assays, followed by cell-based functional assays.

***dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Protocol 1: Fluorometric FAAH Inhibition Assay

This assay provides a rapid and sensitive method to determine if the compound inhibits FAAH enzymatic activity. It relies on the FAAH-mediated hydrolysis of a non-fluorescent substrate to release a fluorescent product.[14][15]

Principle: FAAH hydrolyzes AMC-arachidonoyl amide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). A reduction in the rate of fluorescence generation in the presence of the test compound indicates inhibition.

Materials:

-

Human recombinant FAAH enzyme

-

FAAH Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Item No. 700360 or similar)[14]

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)

-

Test Compound (this compound) dissolved in DMSO

-

Positive Control Inhibitor (e.g., JZL195)

-

96-well white, flat-bottom microplates

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation: Prepare FAAH Assay Buffer (1X). Dilute the FAAH enzyme and substrate according to the kit manufacturer's protocol. Prepare a serial dilution of the test compound in DMSO, then dilute further in assay buffer. A typical starting concentration range is 100 µM down to 1 nM.

-

Assay Setup: In a 96-well plate, add reagents to respective wells:

-

100% Activity Wells: 170 µL Assay Buffer + 10 µL diluted FAAH + 10 µL vehicle (DMSO).

-

Inhibitor Wells: 170 µL Assay Buffer + 10 µL diluted FAAH + 10 µL test compound dilution.

-

Background Wells: 180 µL Assay Buffer + 10 µL vehicle.

-

-

Pre-incubation: Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 10 µL of the prepared FAAH substrate to all wells.

-

Measurement: Immediately place the plate in the reader pre-warmed to 37°C. Measure fluorescence kinetically for 30 minutes, with readings every 1-2 minutes.[16]

-

Data Analysis: Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve. Percent inhibition is calculated as: [1 - (Rate_inhibitor / Rate_vehicle)] * 100. Plot percent inhibition versus log[inhibitor] to determine the IC₅₀ value.

Protocol 2: 5-HT₂ₐ Receptor Radioligand Binding Assay

This assay determines the affinity of the test compound for the 5-HT₂ₐ receptor by measuring its ability to compete with a known high-affinity radioligand.[17][18]

Principle: A fixed concentration of a radiolabeled 5-HT₂ₐ antagonist (e.g., [³H]ketanserin) is incubated with a source of 5-HT₂ₐ receptors. The amount of radioligand displaced by increasing concentrations of the unlabeled test compound is measured, allowing for the calculation of its binding affinity (Ki).

Materials:

-

Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor, or rat frontal cortex homogenates.[19]

-

Radioligand: [³H]ketanserin (a high-affinity 5-HT₂ₐ antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Agent: Mianserin or another potent 5-HT₂ₐ ligand (e.g., 10 µM) to define non-specific binding.

-

Test Compound (this compound) in a serial dilution.

-

96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[18]

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Plate Preparation: Pre-soak the filter plate wells with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding, then wash with assay buffer.[18]

-

Assay Setup: In a separate 96-well plate, combine in a final volume of 200 µL:

-

Total Binding: 50 µL Assay Buffer, 50 µL [³H]ketanserin, 100 µL receptor membranes.

-

Non-specific Binding: 50 µL Mianserin (10 µM), 50 µL [³H]ketanserin, 100 µL receptor membranes.

-

Displacement Wells: 50 µL test compound dilution, 50 µL [³H]ketanserin, 100 µL receptor membranes.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of the plate through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Measurement: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding = (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site fit) to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 3: MTT Cytotoxicity Assay

Before proceeding to functional assays, it is essential to assess the compound's general cytotoxicity to ensure that observed effects are not simply due to cell death.[20]

Principle: The MTT assay is a colorimetric test based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[21][22] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cell Line: A relevant cell line, such as HEK293 or SH-SY5Y.

-

Complete culture medium.

-

Test Compound stock solution in DMSO.

-

MTT solution (5 mg/mL in sterile PBS).[23]

-

Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

96-well clear, flat-bottom cell culture plates.

-

Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls. Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[24] Incubate for 2-4 hours at 37°C, allowing purple formazan crystals to form.

-

Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

-

Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control: (Abs_treated / Abs_vehicle) * 100. Plot viability versus log[compound] to determine the CC₅₀ (cytotoxic concentration 50%).

Discussion and Future Directions

The structural components of this compound provide a strong, rational basis for hypothesizing its interaction with two major pharmacological systems: the endocannabinoid system via FAAH inhibition and the serotonergic system via 5-HT₂ₐ receptor modulation. The primary hypothesis favoring FAAH inhibition is supported by direct evidence from structurally identical N-(3-methoxybenzyl) amides.[4] The secondary hypothesis of 5-HT₂ₐ receptor activity is based on the well-established "N-benzyl effect" in related amine scaffolds.[2]

The experimental workflows detailed in this guide provide a clear path forward.

-

Initial Results: Positive results from the FAAH inhibition and 5-HT₂ₐ binding assays would validate these initial predictions. The cytotoxicity assay will establish a therapeutic window, ensuring that any observed activity is specific and not due to cell death.

-

Next Steps: If significant activity is confirmed at either target, subsequent studies should focus on:

-

Functional Characterization: Determining whether the compound is an agonist or antagonist at the 5-HT₂ₐ receptor using a functional assay (e.g., calcium flux or IP-One assay).[25] For FAAH, mechanism-of-action studies should be performed to determine if the inhibition is reversible or irreversible.

-

Selectivity Profiling: Screening the compound against a broad panel of other receptors, enzymes, and ion channels (e.g., other serotonin receptor subtypes, MAGL, adrenergic receptors) to determine its selectivity profile.

-

In Vivo Validation: Should the in vitro data be promising (i.e., high potency, selectivity, and low cytotoxicity), the compound should be advanced to preclinical animal models relevant to the target, such as models for inflammatory pain or anxiety for a FAAH inhibitor, or models of psychosis or cognition for a 5-HT₂ₐ ligand.

-

This structured, hypothesis-driven approach provides the most efficient means to unlock the potential therapeutic value of this compound, transforming it from an uncharacterized molecule into a promising lead for drug development.

References

-

Arora, A. (2024). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Available at: [Link]

-

Braden, M. R., et al. (2006). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. Available at: [Link]

-

Wikipedia. (2024). 5-HT2A receptor. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

Al-Rehaily, A. J., et al. (2013). The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor. PubMed. Available at: [Link]

-

Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Available at: [Link]

-

Karas, J. A., et al. (2019). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

Ahn, K., et al. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. Available at: [Link]

-

Boger, D. L., et al. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. Available at: [Link]

-

Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

-

ResearchGate. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Available at: [Link]

-

Kolacz, M., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PubMed Central. Available at: [Link]

-

Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Available at: [Link]

-

Gonzales-Castañeda, C., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. Available at: [Link]

-

ResearchGate. (2025). Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. Available at: [Link]

-

Moreno, J. L., et al. (2024). G protein-specific mechanisms in the serotonin 5-HT2A receptor regulate psychosis-related effects and memory deficits. PubMed. Available at: [Link]

-

bioRxiv. (2024). Molecular insights into the modulation of the 5HT2A receptor by serotonin, psilocin, and the G protein subunit Gqα. Available at: [Link]

-

Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]

-

Halberstadt, A. L., et al. (2019). 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines. PubMed Central. Available at: [Link]

-

Mor, M., et al. (2004). Synthesis and Quantitative Structure−Activity Relationship of Fatty Acid Amide Hydrolase Inhibitors. ResearchGate. Available at: [Link]

-

Melis, M., et al. (2016). Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens. PubMed Central. Available at: [Link]

-

Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality. PubMed. Available at: [Link]

-

Seierstad, M., & Breitenbucher, J. G. (2008). Discovery and development of fatty acid amide hydrolase (FAAH) inhibitors. PubMed. Available at: [Link]

-

Grotewiel, M. S., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. Available at: [Link]

-

Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PNAS. Available at: [Link]

-

Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Available at: [Link]

-

Boger, D. L., et al. (1998). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). 3-methoxy-N,N-dimethylpropan-1-amine. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Available at: [Link]

-

ChemRxiv. (2025). ChemProp multi-task models for predicting ADME properties in the Polaris challenge. Available at: [Link]

Sources

- 1. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study | MDPI [mdpi.com]

- 6. 764651-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. clyte.tech [clyte.tech]

- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 22. broadpharm.com [broadpharm.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

A Senior Application Scientist's Guide to N-(3-Methoxybenzyl)propan-1-amine as a Synthetic Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of N-(3-Methoxybenzyl)propan-1-amine

In the landscape of modern organic synthesis and pharmaceutical development, the strategic selection of intermediates is paramount. This compound (CAS No. 764651-75-4) emerges as a highly valuable secondary amine building block. Its structure, featuring a flexible n-propyl group and a methoxy-substituted benzyl moiety, offers a unique combination of steric and electronic properties. This guide provides an in-depth exploration of its synthesis, characterization, and application, underscoring its utility in constructing complex molecular architectures, particularly within the realms of cardiovascular and neurological drug discovery. We will delve into the causal chemistry behind its preferred synthetic routes, establish a self-validating experimental protocol, and contextualize its role as a precursor to pharmacologically active agents.

Physicochemical & Structural Data

A thorough understanding of a molecule's physical properties is the foundation of its effective application in synthesis. The key data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 764651-75-4 | [1] |

| Molecular Formula | C₁₁H₁₇NO | |

| Molecular Weight | 179.26 g/mol | |

| Boiling Point | 100 °C (at 0.6 Torr) | [1] |

| Density (Predicted) | 0.953 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 9.67 ± 0.19 | [1] |

Core Synthesis: The Reductive Amination Pathway

The synthesis of this compound is most efficiently and selectively achieved via reductive amination. This method is superior to direct N-alkylation with a propyl halide, which is notoriously difficult to control and often leads to undesired over-alkylation (formation of tertiary amines and quaternary ammonium salts)[2]. Reductive amination, a one-pot process, involves the formation of an intermediate imine from an aldehyde and a primary amine, followed by its immediate reduction to the target secondary amine[3].

The Mechanistic Rationale

The process hinges on the differential reactivity of the carbonyl and the resulting imine. A carefully chosen reducing agent will selectively reduce the C=N double bond of the imine while leaving the C=O bond of the starting aldehyde untouched. This selectivity is the cornerstone of the reaction's success.

The mechanism proceeds in two key stages within the same pot:

-

Imine Formation: Propan-1-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This is typically performed under weakly acidic conditions (pH ~6-7) to facilitate the dehydration of the resulting hemiaminal intermediate, driving the equilibrium towards the formation of the N-propyl-1-(3-methoxyphenyl)methanimine[4].

-

Hydride Reduction: A mild hydride reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is introduced. These reagents are less reactive than sodium borohydride (NaBH₄) and are particularly effective at reducing the protonated iminium ion, which is more electrophilic than the starting aldehyde[2]. This chemoselectivity prevents the wasteful reduction of the aldehyde to benzyl alcohol and ensures a high yield of the desired secondary amine.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Detailed Step-by-Step Methodology:

-

Materials:

-

3-Methoxybenzaldehyde (1.0 eq)

-

Propan-1-amine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Glacial Acetic Acid (catalytic, ~0.1 eq, optional)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Eluent (e.g., Ethyl Acetate/Hexane mixture)

-

-

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methoxybenzaldehyde dissolved in anhydrous DCM.

-

Amine Addition: Add propan-1-amine to the solution. If desired, add a catalytic amount of glacial acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Monitoring Imine Formation: Monitor the reaction by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde.

-

Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride in small portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis confirms the complete consumption of the imine intermediate.

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Trustworthiness Note: The washes remove unreacted acid and inorganic byproducts, which is critical for clean purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 5-20% ethyl acetate in hexanes) to yield this compound as a pure liquid.

-

Structural Verification and Characterization

Confirming the identity and purity of the synthesized intermediate is non-negotiable. A combination of spectroscopic methods provides a definitive structural fingerprint.

-

¹H NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons on the methoxybenzyl ring, a singlet for the methoxy group (OCH₃) around 3.8 ppm, a singlet for the benzylic methylene protons (Ar-CH₂-N) around 3.7 ppm, and distinct signals for the n-propyl group (a triplet for the terminal CH₃ and two multiplets for the two CH₂ groups).

-

¹³C NMR (Carbon NMR): Will confirm the presence of all 11 unique carbon atoms, including the aromatic carbons, the methoxy carbon (~55 ppm), the benzylic carbon, and the three carbons of the propyl chain.

-

IR (Infrared) Spectroscopy: Key absorbances will include C-H stretches (aliphatic and aromatic), a C-O stretch for the methoxy ether, and a characteristic N-H bend for the secondary amine. The absence of a strong C=O stretch (from the aldehyde) and a C=N stretch (from the imine) confirms reaction completion.

-

MS (Mass Spectrometry): Electron Ionization (EI-MS) will show the molecular ion peak (M⁺) at m/z = 179. A prominent fragment is often the tropylium-like ion from the cleavage of the benzyl-nitrogen bond at m/z = 121 (the methoxybenzyl cation).

Application as a Versatile Synthetic Intermediate

This compound is not an end in itself but a valuable precursor for more complex, high-value molecules. Its utility lies in the reactivity of the secondary amine, which can undergo further functionalization to build scaffolds common in pharmacologically active compounds.

Precursor to Biologically Active Scaffolds

The structure is particularly relevant for the synthesis of substituted phenethylamines and propanolamines, classes of molecules known to interact with adrenergic, dopaminergic, and serotonergic receptors.[5] Many cardiovascular drugs (e.g., beta-blockers) and neurological agents contain these core structures.[6][7] The secondary amine provides a nucleophilic handle for reactions such as:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Introduction of a second, different alkyl group to form a tertiary amine.

-

Epoxide Opening: Reaction with epoxides to generate amino alcohol functionalities, a key step in the synthesis of many beta-blocker drugs.[6]

The presence of the 3-methoxy group on the benzyl ring also offers a site for potential modification, such as demethylation to a phenol or further electrophilic aromatic substitution, adding another layer of synthetic versatility. This makes this compound a strategic choice for building libraries of compounds in early-stage drug discovery.

References

- Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. (2018). Organic Chemistry Frontiers (RSC Publishing).

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. (n.d.).

- 764651-75-4(this compound) Product Description. (n.d.). ChemicalBook.

- Reductive amin

- Reductive amination and amine alkyl

- Synthesis and Adrenolytic Activity of New Propanolamines. (n.d.). PMC - NIH.

- Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides. (1982). PubMed.

- Substituted phenethylamine. (n.d.). Wikipedia.

Sources

- 1. 764651-75-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Adrenolytic Activity of New Propanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and peripheral cardiovascular action of cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of N-(3-Methoxybenzyl)propan-1-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3-Methoxybenzyl)propan-1-amine, a secondary amine of interest in pharmaceutical and specialty chemical synthesis. The document outlines the core physicochemical principles governing its solubility, presents a predictive solubility profile across a range of representative organic solvents, and details a robust experimental protocol for empirical determination using the isothermal shake-flask method. This guide is intended for researchers, chemists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Introduction and Physicochemical Foundation

This compound is a secondary amine featuring a molecular structure that combines a moderately polar secondary amine group, a polar ether linkage, a non-polar propyl chain, and an aromatic benzyl group. This amalgamation of functional groups results in a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding these characteristics is paramount for optimizing reaction conditions, developing effective purification strategies (such as crystallization or chromatography), and creating stable formulations.

The molecule's solubility is dictated by the interplay of several key intermolecular forces:

-

Hydrogen Bonding: The secondary amine group (-NH-) contains a hydrogen atom that can act as a hydrogen bond donor. The nitrogen and the oxygen of the methoxy group both possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors.[1][2] This capability is a primary driver of solubility in protic solvents (e.g., alcohols) and other solvents capable of hydrogen bonding.[3][4]

-

Dipole-Dipole Interactions: The polarity of the C-N and C-O bonds creates a net molecular dipole moment, promoting solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Van der Waals Forces: The non-polar aromatic ring and alkyl chain contribute to solubility in non-polar or weakly polar solvents (e.g., toluene, hexane) through transient London dispersion forces.[5]

The general principle of "like dissolves like" serves as an excellent predictive tool; polar functional groups favor interaction with polar solvents, while non-polar moieties favor non-polar solvents.[5][6][7]

Predicted Solubility Profile

While precise quantitative data for this specific molecule is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on its structural components and established chemical principles. The following table summarizes the expected solubility of this compound in a selection of common organic solvents, categorized by solvent type.

| Solvent Class | Representative Solvent | Key Solvent-Solute Interactions | Predicted Solubility |

| Non-Polar | Hexane | Van der Waals forces | Low |

| Aromatic | Toluene | π-π stacking, Van der Waals forces | Moderate |

| Halogenated | Dichloromethane (DCM) | Dipole-dipole, Van der Waals forces | Moderate to High |

| Polar Aprotic | Ethyl Acetate | Dipole-dipole | Moderate to High |

| Polar Aprotic | Acetone | Dipole-dipole | High |

| Polar Protic | Isopropanol | Hydrogen bonding, Dipole-dipole | High |

| Polar Protic | Methanol | Hydrogen bonding, Dipole-dipole | Very High |

This predicted profile suggests that this compound will exhibit the highest solubility in polar solvents, particularly polar protic solvents like methanol, which can engage in strong hydrogen bonding.[8] Solubility is expected to decrease as solvent polarity decreases, with the lowest solubility anticipated in non-polar aliphatic hydrocarbons like hexane.[9]

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an empirical study is required. The isothermal shake-flask method is a globally recognized standard for determining the thermodynamic solubility of a compound and is recommended by organizations such as the OECD.[10][11][12]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and direct measurement of the equilibrium state.[13] By allowing an excess of the solute to equilibrate with the solvent over an extended period, the resulting concentration of the saturated solution represents the true thermodynamic solubility at that temperature, a critical parameter for process development and regulatory submissions.[14]

Detailed Experimental Protocol

Objective: To determine the solubility (in mg/mL) of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (purity >99%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[15][16]

-

Volumetric flasks and pipettes

Workflow Visualization:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Procedure:

-

Preparation of Stock Standards: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., methanol). From this stock, create a series of calibration standards of known concentrations.

-

Sample Preparation: To a series of labeled scintillation vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately pipette a specific volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Equilibration: Secure the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time to reach a plateau concentration.[13]

-

Sample Collection: After equilibration, remove the vials and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the clear, saturated filtrate into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method) to bring its concentration within the linear range of the calibration curve.

-

Analysis: Analyze the calibration standards and the diluted samples via HPLC-UV.[17] The aromatic ring in the analyte provides a strong chromophore, making UV detection highly suitable.[15]

-

Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation to calculate the concentration of the diluted sample. Finally, multiply by the dilution factor to determine the solubility of the original saturated solution in mg/mL.

Analysis of Solute-Solvent Interactions

The empirical data gathered from the protocol above allows for a deeper understanding of the specific molecular interactions driving solubility.

Caption: Dominant Intermolecular Forces Driving Solubility.

-

In Protic Solvents (e.g., Methanol): The primary driving force is strong hydrogen bonding. The solvent's -OH group can donate a hydrogen bond to the amine's nitrogen or the ether's oxygen, and it can accept a hydrogen bond from the amine's N-H group. This extensive network of interactions leads to high solubility.[18]

-

In Polar Aprotic Solvents (e.g., Acetone): Lacking a hydrogen bond donor, these solvents primarily interact via dipole-dipole forces with the polar C-N and C-O bonds of the solute. While effective, these interactions are generally weaker than hydrogen bonds, resulting in slightly lower but still high solubility.

-

In Non-Polar Solvents (e.g., Hexane): The only significant interactions are weak London dispersion forces between the alkyl and aromatic portions of the solute and the solvent molecules. The energy gained from these interactions is insufficient to overcome the solute-solute interactions (hydrogen bonding and dipole forces), leading to poor solubility.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar molecule with both hydrogen bond donor and acceptor capabilities. Its solubility is predicted to be highest in polar protic solvents, followed by polar aprotic solvents, and lowest in non-polar hydrocarbon solvents. This guide provides both the theoretical framework for understanding these properties and a detailed, practical methodology for their precise quantitative determination. The data and protocols herein are designed to empower researchers to make strategic decisions in solvent selection, thereby accelerating chemical process development and formulation design.

References

-

Homework.Study.com. (n.d.). Why do amines exhibit high solubility in water?. Retrieved from Homework.Study.com. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps. [Link]

-

JoVE. (2023). Physical Properties of Amines. Retrieved from JoVE. [Link]

-

Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from Chemistry LibreTexts. [Link]

-

Lumen Learning. (n.d.). Physical Properties of Amines. Retrieved from Lumen Learning. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from Open Oregon Educational Resources. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from University of Calgary. [Link]

-

Korovina, N. (2020). Principles of Solubility in Organic Chemistry. YouTube. [Link]

-

Phytosafe. (n.d.). OECD 105. Retrieved from Phytosafe. [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from Chemistry LibreTexts. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from Regulations.gov. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD. [Link]

-

Legislation.gov.uk. (n.d.). a.6. water solubility. Retrieved from Legislation.gov.uk. [Link]

-

Quora. (2018). How does branching increase the solubility in amines?. Retrieved from Quora. [Link]

-

Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from Nature. [Link]

-

LCGC International. (2015). Important Aspects of UV Detection for HPLC. Retrieved from LCGC International. [Link]

-

Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from Chemistry LibreTexts. [Link]

-

Quora. (2018). Are amines soluble in organic solvents?. Retrieved from Quora. [Link]

-

DePaul University. (n.d.). High-Performance Liquid Chromatography (HPLC) with UV-Vis (Diode-Array) and Fluorescence Detection PRELAB. Retrieved from DePaul University. [Link]

-

LCGC International. (n.d.). How It Works: UV Detection for HPLC. Retrieved from LCGC International. [Link]

Sources

- 1. Video: Physical Properties of Amines [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. homework.study.com [homework.study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. OECD 105 - Phytosafe [phytosafe.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 18. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

A Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for N-(3-Methoxybenzyl)propan-1-amine

Executive Summary

This document provides an in-depth analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for N-(3-Methoxybenzyl)propan-1-amine. Leveraging fundamental NMR principles, substituent effect analysis, and comparative data from analogous molecular fragments, this guide offers a detailed theoretical spectrum. The predicted data serves as a robust benchmark for researchers engaged in the synthesis, purification, and structural verification of this compound. All predictions are rationalized based on established electronic and steric effects, providing a causal explanation for the assigned chemical shifts. This guide is structured to be a practical reference for laboratory work, bridging theoretical prediction with experimental application.

Introduction: The Role of NMR in Structural Elucidation

This compound is a secondary amine featuring both aromatic and aliphatic moieties. Its structure combines a 3-methoxybenzyl group, which imparts specific electronic properties to the aromatic ring, and a linear propyl chain. For medicinal chemists and drug development professionals, confirming the precise structure and purity of such molecules is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic environments of atomic nuclei—primarily ¹H and ¹³C—NMR provides unparalleled insight into the molecular framework, connectivity, and even the three-dimensional arrangement of atoms. The chemical shift (δ) of a nucleus is exquisitely sensitive to its local electronic environment, making it a powerful diagnostic tool. This guide outlines the predicted NMR spectrum of this compound, providing a foundational dataset for its unambiguous identification.

Foundational Principles of NMR Chemical Shifts

The predicted chemical shifts herein are grounded in well-established principles of NMR theory. The position of a resonance signal is determined by the degree of magnetic shielding experienced by a nucleus.

-

Shielding and Deshielding: Electron density around a nucleus creates a local magnetic field that opposes the applied external field, thus shielding the nucleus and shifting its signal upfield (to a lower ppm value). Conversely, a reduction in electron density deshields the nucleus, shifting its signal downfield (to a higher ppm value).[1]

-

Inductive Effects: Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent atoms through sigma bonds. This deshields the nearby nuclei, causing a downfield shift. The effect diminishes rapidly with distance.[2]

-

Resonance Effects: In aromatic systems, substituents can donate or withdraw electron density via the π-system. The methoxy group (-OCH₃) is a powerful electron-donating group by resonance, increasing electron density at the ortho and para positions of the benzene ring.[2] This leads to increased shielding (an upfield shift) for nuclei at these positions.

-

Magnetic Anisotropy: The π-electrons of the benzene ring create a powerful anisotropic magnetic field. When the molecule is oriented perpendicular to the external magnetic field, the circulating π-electrons induce a local field that deshields the external aromatic protons, causing them to resonate at significantly downfield values (typically 6.5-8.2 ppm).[1][2]

Prediction Methodology

The chemical shifts for this compound were predicted using a component-based analysis, leveraging established literature values for analogous structures and applying the foundational principles described above. This approach involves dissecting the molecule into its primary fragments—the 3-substituted methoxybenzene ring and the N-propyl-N-benzyl system—and synthesizing the expected shifts. This method is validated by numerous computational tools that combine database approaches (like HOSE codes) with machine learning algorithms to achieve high accuracy.[3][4][5][6]

Caption: Workflow for predicting NMR chemical shifts.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound features eight distinct proton environments. The predicted ¹H NMR spectrum, assuming a standard solvent like CDCl₃, is detailed below.

Caption: Labeled structure for ¹H NMR assignments.

Table 1: Predicted ¹H NMR Chemical Shifts

| Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| a | -CH₂-CH₂-CH₃ | 0.93 | Triplet (t) | 3H | Most shielded aliphatic protons, split by the adjacent 'b' methylene protons. Typical for a terminal methyl group in a propyl chain.[7][8] |

| b | -CH₂-CH₂ -CH₃ | 1.55 | Sextet (m) | 2H | Aliphatic methylene protons, split by both 'a' and 'c' protons. Shift is intermediate, typical for a β-methylene in a propylamine.[7][8] |

| h | NH | ~1.8 (variable) | Broad Singlet (br s) | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature. Often appears as a broad, exchangeable peak.[1] |